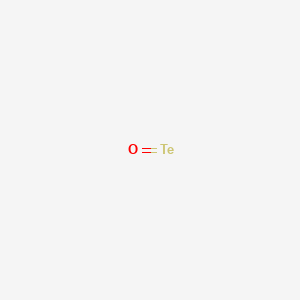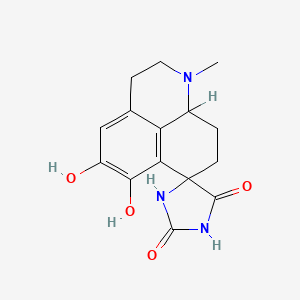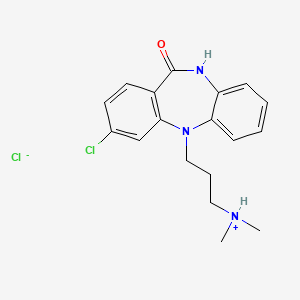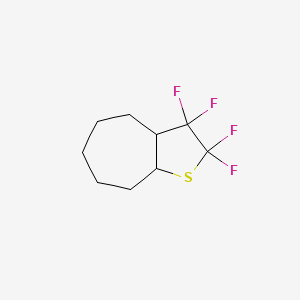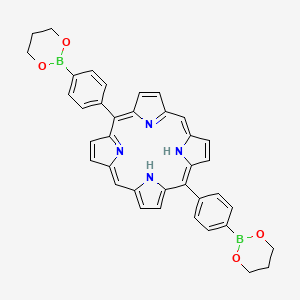
5,15-Bis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21H,23H-Porphine, 5,15-bis[4-(1,3,2-dioxaborinan-2-yl)phenyl]- is a derivative of porphine, a macrocyclic compound that plays a crucial role in various biological systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21H,23H-Porphine, 5,15-bis[4-(1,3,2-dioxaborinan-2-yl)phenyl]- typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphine coreThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
21H,23H-Porphine, 5,15-bis[4-(1,3,2-dioxaborinan-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and electronic applications.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield a wide range of functionalized porphine derivatives .
Aplicaciones Científicas De Investigación
21H,23H-Porphine, 5,15-bis[4-(1,3,2-dioxaborinan-2-yl)phenyl]- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Studied for its potential in photodynamic therapy, where it can generate reactive oxygen species to target cancer cells.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Applied in the development of advanced materials, such as organic semiconductors and sensors.
Mecanismo De Acción
The mechanism by which 21H,23H-Porphine, 5,15-bis[4-(1,3,2-dioxaborinan-2-yl)phenyl]- exerts its effects involves its ability to interact with various molecular targets. The compound’s macrocyclic structure allows it to coordinate with metal ions, facilitating catalytic reactions. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components .
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine: A well-known porphine derivative used in similar applications.
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine: Another derivative with hydroxyl groups that enhance its solubility and reactivity.
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine: Contains methoxy groups that modify its electronic properties.
Uniqueness
21H,23H-Porphine, 5,15-bis[4-(1,3,2-dioxaborinan-2-yl)phenyl]- is unique due to the presence of dioxaborinan-2-yl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity, making it suitable for specialized applications in catalysis and materials science .
Propiedades
Fórmula molecular |
C38H32B2N4O4 |
|---|---|
Peso molecular |
630.3 g/mol |
Nombre IUPAC |
5,15-bis[4-(1,3,2-dioxaborinan-2-yl)phenyl]-21,22-dihydroporphyrin |
InChI |
InChI=1S/C38H32B2N4O4/c1-19-45-39(46-20-1)27-7-3-25(4-8-27)37-33-15-11-29(41-33)23-31-13-17-35(43-31)38(26-5-9-28(10-6-26)40-47-21-2-22-48-40)36-18-14-32(44-36)24-30-12-16-34(37)42-30/h3-18,23-24,41-42H,1-2,19-22H2 |
Clave InChI |
IWTYHIOLVWQPAG-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCCO1)C2=CC=C(C=C2)C3=C4C=CC(=CC5=NC(=C(C6=NC(=CC7=CC=C3N7)C=C6)C8=CC=C(C=C8)B9OCCCO9)C=C5)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


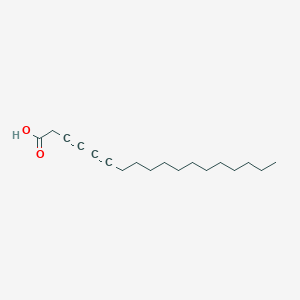
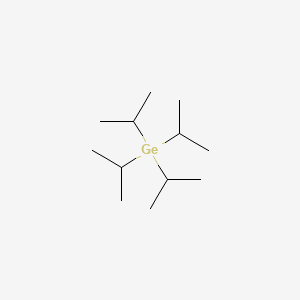
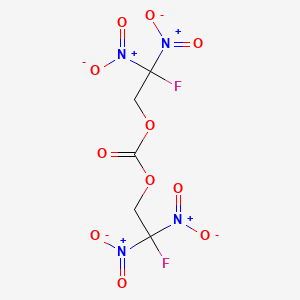
![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)



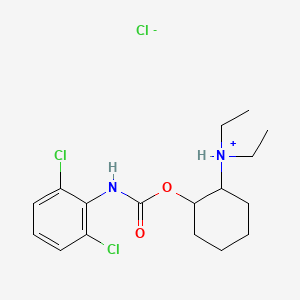
![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)
